

# In-Depth Technical Guide: BMS-351, a Selective CYP17A1 Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **BMS-351**, a potent and selective nonsteroidal inhibitor of CYP17A1 lyase. The information is intended to support research and development efforts in the field of oncology, particularly for castration-resistant prostate cancer (CRPC).

## **Core Compound Details: BMS-351**

**BMS-351**, with the CAS number 1370001-71-0, is a novel small molecule investigated for its therapeutic potential in hormone-dependent cancers.[1][2][3][4] Its systematic IUPAC name is 4-(4-methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole.[1][3]

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **BMS-351** is presented in the table below. This data is crucial for its handling, formulation, and interpretation of experimental results.



| Property          | Value                       |  |
|-------------------|-----------------------------|--|
| CAS Number        | 1370001-71-0                |  |
| Molecular Formula | C15H12F3N3                  |  |
| Molecular Weight  | 291.28 g/mol                |  |
| Exact Mass        | 291.0983                    |  |
| Appearance        | Solid                       |  |
| Boiling Point     | 404.5 ± 55.0 °C at 760 mmHg |  |
| Flash Point       | 198.4 ± 31.5 °C             |  |
| Density           | 1.3 ± 0.1 g/cm <sup>3</sup> |  |

# **Mechanism of Action and Therapeutic Rationale**

**BMS-351** is a potent and selective inhibitor of the lyase activity of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3][5][6] CYP17A1 possesses dual enzymatic functions: a  $17\alpha$ -hydroxylase activity and a 17,20-lyase activity.[7] While the hydroxylase activity is involved in the production of glucocorticoids, the lyase activity is essential for the synthesis of androgens.[7] In castration-resistant prostate cancer, the continued production of androgens in the adrenal glands and within the tumor microenvironment drives disease progression.

By selectively inhibiting the 17,20-lyase function, **BMS-351** aims to reduce androgen levels without significantly affecting glucocorticoid synthesis, a limitation of earlier non-selective CYP17A1 inhibitors which often necessitate co-administration of corticosteroids to manage adrenal insufficiency.[1][6] This targeted approach is anticipated to offer a more favorable safety profile.[1]

Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition by **BMS-351**.





#### Click to download full resolution via product page

Caption: Steroidogenesis pathway showing the dual activities of CYP17A1 and the selective inhibition of the 17,20-lyase activity by **BMS-351**.

# **Efficacy and Selectivity Data**

In vitro studies have demonstrated the potent and selective inhibitory activity of **BMS-351**. The following table summarizes the key quantitative data.

| Target        | Species            | IC50 (nM) | Notes                                       |
|---------------|--------------------|-----------|---------------------------------------------|
| CYP17A1 Lyase | Human              | 19        | [5]                                         |
| CYP17A1 Lyase | Cynomolgus Monkey  | 4         | [5]                                         |
| CYP11B1       | Human & Cynomolgus | >7500     | High selectivity over aldosterone synthase. |
| CYP21A2       | Human & Cynomolgus | >7500     | High selectivity over 21-hydroxylase.       |



The high IC50 values against CYP11B1 and CYP21A2 underscore the remarkable selectivity of **BMS-351**, suggesting a lower potential for off-target effects related to mineralocorticoid and glucocorticoid synthesis.[2][3]

## **Experimental Protocols**

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of **BMS-351**.

## In Vitro CYP17A1 Lyase Activity Assay

The inhibitory activity of **BMS-351** on CYP17A1 lyase was determined using a recombinant human enzyme system.

#### Materials:

- Recombinant human CYP17A1 enzyme
- NADPH-P450 reductase
- Cytochrome b5
- 17α-Hydroxyprogesterone (substrate)
- BMS-351 (test compound)
- Potassium phosphate buffer (pH 7.4)
- NADPH

#### Procedure:

- A reaction mixture is prepared containing CYP17A1, NADPH-P450 reductase, and cytochrome b5 in a potassium phosphate buffer.
- **BMS-351**, at varying concentrations, is pre-incubated with the enzyme mixture.
- The enzymatic reaction is initiated by the addition of the substrate, 17αhydroxyprogesterone, and NADPH.



- The reaction is allowed to proceed at 37°C for a specified time.
- The reaction is terminated, and the product (androstenedione) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# In Vivo Pharmacodynamic Study in Cynomolgus Monkeys

To assess the in vivo activity of **BMS-351**, a pharmacodynamic study was conducted in castrated cynomolgus monkeys, a relevant preclinical model.

#### Study Design:

- Animals: Castrated male cynomolgus monkeys.
- Treatment: BMS-351 administered orally.
- Dosage: A specific dose, for instance 1.5 mg/kg, was administered.[6]
- Sample Collection: Blood samples were collected at various time points post-dosing.
- Analysis: Serum levels of testosterone and cortisol were measured to assess the effect on androgen production and potential impact on glucocorticoid levels.

The results from such studies are crucial for establishing proof-of-concept and for guiding dose selection in subsequent clinical trials.

The following diagram outlines a generalized workflow for the preclinical evaluation of a CYP17A1 inhibitor like **BMS-351**.





Click to download full resolution via product page



Caption: A representative experimental workflow for the preclinical development of a CYP17A1 inhibitor.

### Conclusion

**BMS-351** is a promising preclinical candidate for the treatment of castration-resistant prostate cancer.[1] Its high potency and exceptional selectivity for the lyase activity of CYP17A1 offer the potential for a superior therapeutic window compared to less selective agents. The data presented in this guide provide a solid foundation for further research and development of this compound. The detailed experimental protocols serve as a valuable resource for scientists working to build upon these findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-351 | CYP17A1 lyase inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. BMS-351 | nonsteroidal CYP17A1 lyase inhibitor | CAS# 1370001-71-0 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP17A1 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: BMS-351, a Selective CYP17A1 Lyase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606230#bms-351-cas-number-and-chemical-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com